Lynronne-1
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Overview
Description
Lynronne-1 is a promising antimicrobial peptide identified in the rumen microbiome. It exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .
Preparation Methods
Lynronne-1 was identified using a metagenomics and computational approach to investigate the bovine rumen microbiome for novel antimicrobial peptides . The peptide consists of 19 amino acids and is cationic in nature . The synthetic route involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Lynronne-1 undergoes various chemical reactions, primarily involving interactions with bacterial membrane lipids . The peptide exhibits membrane-lysis activities, which are influenced by the size of its hydrophobic helical face . Common reagents used in these reactions include anionic lipids, which facilitate the selective partitioning and lysis of bacterial membranes . The major products formed from these reactions are lysed bacterial cells, leading to the leakage of cytoplasmic contents and subsequent bacterial cell death .
Scientific Research Applications
Lynronne-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the design of new antimicrobial peptides with improved activity . In biology, it is used to study the interactions between antimicrobial peptides and bacterial membranes . In medicine, this compound shows potential as a therapeutic agent against multi-drug resistant bacteria, offering an alternative to traditional antibiotics . In industry, it can be used in the development of new antimicrobial coatings and materials .
Mechanism of Action
The mechanism of action of Lynronne-1 involves its affinity for bacterial membrane lipids, leading to membrane permeabilization . The peptide forms an amphipathic helix that selectively partitions into bacterial membranes containing anionic lipids . This interaction results in the disruption of membrane integrity, causing cytoplasmic leakage and bacterial cell death . The molecular targets of this compound include the lipid components of bacterial membranes, and the pathways involved are primarily related to membrane integrity and permeability .
Comparison with Similar Compounds
Lynronne-1 is unique compared to other antimicrobial peptides due to its specific structure and broad-spectrum activity . Similar compounds include Lynronne-2 and Lynronne-3, which were also identified from the rumen microbiome and exhibit similar antimicrobial properties . this compound has shown greater selectivity for bacterial cells and lower cytotoxicity against mammalian cells . This makes it a more promising candidate for therapeutic applications .
Properties
Molecular Formula |
C113H183N35O23 |
---|---|
Molecular Weight |
2399.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |
InChI |
InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |
InChI Key |
NCVSPQJHDXEKBD-RMHLZLJZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |
Origin of Product |
United States |
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